2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride
Overview
Description
2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride is a chemical compound that belongs to the class of cyclohexanone derivatives It is characterized by the presence of an amino group and a fluorophenyl group attached to the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride typically involves the following steps:
Formation of the Cyclohexanone Ring: The cyclohexanone ring can be synthesized through various methods, including the oxidation of cyclohexanol or the hydrogenation of phenol.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Amination: The amino group is introduced through a reductive amination reaction, where an amine is added to the ketone group of the cyclohexanone ring.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluorophenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-chlorophenyl)-cyclohexanone: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-2-(2-bromophenyl)-cyclohexanone: Contains a bromine atom instead of fluorine.
2-Amino-2-(2-methylphenyl)-cyclohexanone: Contains a methyl group instead of fluorine.
Uniqueness
2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-2-(2-fluorophenyl)cyclohexan-1-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-2,5-6H,3-4,7-8,14H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMLIFQAFQRIIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342740 | |
Record name | 2-Amino-2-(2-fluorophenyl)cyclohexanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956327-93-7 | |
Record name | 2-Amino-2-(2-fluorophenyl)cyclohexanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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